molecular formula C21H25F3N6O B4457578 4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B4457578
M. Wt: 434.5 g/mol
InChI Key: DVRJTNHVMWSSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a trifluoromethylphenyl group, and a piperazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and methyl ketones.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrimidine core.

    Attachment of the Trifluoromethylphenyl Group: This step involves the use of trifluoromethylphenyl halides in a coupling reaction with the pyrimidine intermediate.

    Formation of the Piperazine Carboxamide: The final step involves the reaction of the intermediate with piperazine and a carboxylating agent to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine moieties.

    Reduction: Reduction reactions may target the pyrimidine ring or the carboxamide group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound is investigated for its potential interactions with biological macromolecules. Its structural features suggest it may bind to specific proteins or nucleic acids, influencing their function.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The pyrimidine and piperazine moieties may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrimidine and piperazine moieties contribute to its potential biological activity.

Properties

IUPAC Name

4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N6O/c1-15-13-18(27-19(25-15)29-7-2-3-8-29)28-9-11-30(12-10-28)20(31)26-17-6-4-5-16(14-17)21(22,23)24/h4-6,13-14H,2-3,7-12H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRJTNHVMWSSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.